N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide
CAS No.:
Cat. No.: VC14786437
Molecular Formula: C19H22N4O2
Molecular Weight: 338.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H22N4O2 |
|---|---|
| Molecular Weight | 338.4 g/mol |
| IUPAC Name | N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide |
| Standard InChI | InChI=1S/C19H22N4O2/c1-25-13-6-7-16-15(10-13)12(11-21-16)8-9-20-19(24)18-14-4-2-3-5-17(14)22-23-18/h6-7,10-11,21H,2-5,8-9H2,1H3,(H,20,24)(H,22,23) |
| Standard InChI Key | ZUZRYWABIBHGIK-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=NNC4=C3CCCC4 |
Introduction
The compound N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide is a synthetic molecule that belongs to the family of indole derivatives. These compounds are widely studied due to their pharmacological potential, particularly in neurological and oncological research. This article provides a detailed exploration of the chemical structure, synthesis, properties, and potential applications of this compound.
Synthesis Pathway
The synthesis of this compound typically involves:
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Preparation of the 5-methoxyindole derivative:
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Starting with 5-methoxyindole, functionalization at the 3-position is achieved using alkylation methods.
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Formation of the tetrahydroindazole scaffold:
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Cyclization reactions involving hydrazine derivatives are employed to construct the tetrahydroindazole ring.
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Amidation reaction:
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Coupling the indole derivative with the tetrahydroindazole carboxylic acid or its activated derivative (e.g., acid chloride) forms the final carboxamide.
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Biological Activity and Applications
5.1 Pharmacological Potential
Indole derivatives like this compound are frequently investigated for their roles in:
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Neurological Disorders:
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The indole moiety is a precursor to serotonin analogs, suggesting potential in modulating neurotransmitter pathways.
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Anticancer Activity:
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Similar compounds have demonstrated cytotoxic effects against tumor cell lines by inducing apoptosis or inhibiting cell proliferation.
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5.2 Drug-Like Properties
Preliminary computational studies indicate favorable drug-like characteristics such as moderate lipophilicity and good hydrogen bonding capacity, making it a promising candidate for further medicinal chemistry optimization.
Analytical Characterization
The compound can be characterized using various spectroscopic techniques:
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NMR (Nuclear Magnetic Resonance):
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Proton (¹H) and Carbon (¹³C) NMR spectra confirm structural integrity.
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Key signals include methoxy protons (~3.8 ppm) and amide protons (~7–8 ppm).
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Mass Spectrometry (MS):
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Molecular ion peak at m/z = 286 confirms molecular weight.
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Infrared Spectroscopy (IR):
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Characteristic amide C=O stretch around 1650 cm⁻¹.
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UV-Vis Spectroscopy:
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Absorption maxima around 250–300 nm due to the indole chromophore.
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Research Findings and Future Directions
Preliminary studies on related compounds suggest potential applications in drug discovery:
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Antimicrobial Activity:
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Indole derivatives often exhibit antibacterial and antifungal properties.
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Molecular Docking Studies:
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Computational docking against protein targets such as kinases or GPCRs has revealed strong binding affinities for similar structures.
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Further experimental validation is required to explore these activities in detail.
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